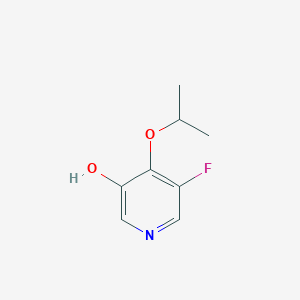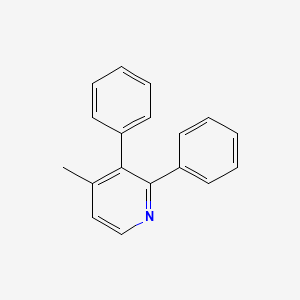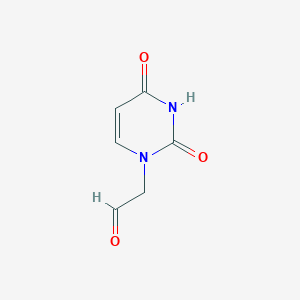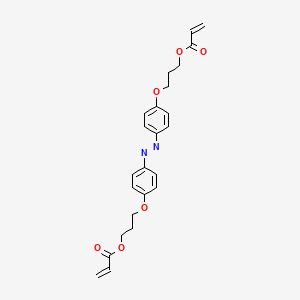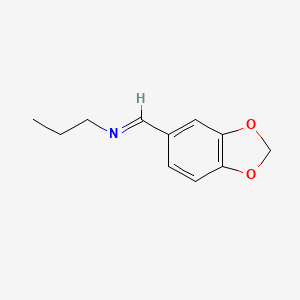
1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d][1,3]dioxol-5-yl)-N-propylmethanimine is a chemical compound that features a benzo[d][1,3]dioxole moiety attached to a propylmethanimine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-N-propylmethanimine typically involves the reaction of benzo[d][1,3]dioxole derivatives with propylamine under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of a palladium catalyst, such as PdCl2, in the presence of a base like cesium carbonate (Cs2CO3) and a ligand like xantphos, in a solvent such as toluene, at elevated temperatures .
Industrial Production Methods
For industrial-scale production, continuous flow processes are often employed to enhance efficiency and scalability. The acylation of 1,3-benzodioxole using recyclable heterogeneous catalysts in a continuous flow reactor is one such method . This approach offers advantages such as improved heat and mass transfer, precise temperature control, and easier scale-up.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-N-propylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the imine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imines or amines.
Aplicaciones Científicas De Investigación
1-(Benzo[d][1,3]dioxol-5-yl)-N-propylmethanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-N-propylmethanimine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanimine
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-ethylmethanimine
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-butylmethanimine
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-N-propylmethanimine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propyl group provides a balance between hydrophobicity and hydrophilicity, enhancing its interaction with biological targets and improving its solubility in various solvents.
Propiedades
Número CAS |
96939-91-2 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-N-propylmethanimine |
InChI |
InChI=1S/C11H13NO2/c1-2-5-12-7-9-3-4-10-11(6-9)14-8-13-10/h3-4,6-7H,2,5,8H2,1H3 |
Clave InChI |
XXGZQPUGBAJMKL-UHFFFAOYSA-N |
SMILES canónico |
CCCN=CC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


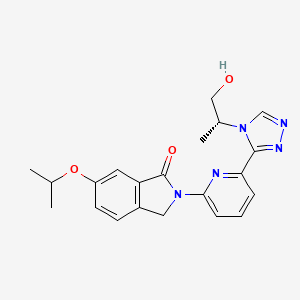
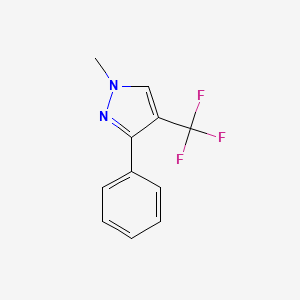
![N,N-Dimethyl-N'-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide](/img/structure/B12973275.png)
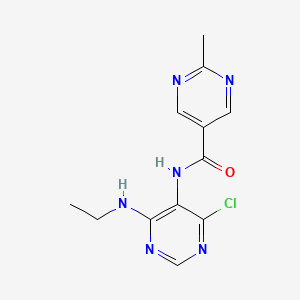
![4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12973280.png)
![N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B12973286.png)
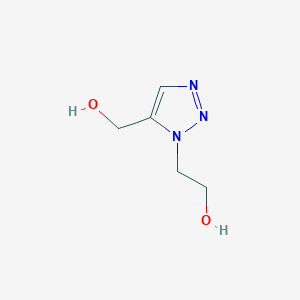
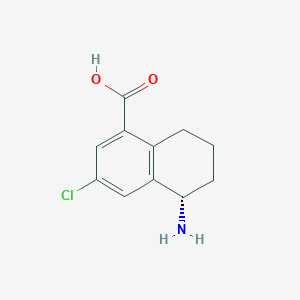
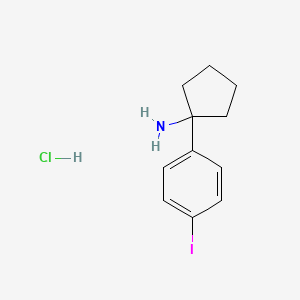
![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)
